molecular formula C12H21NO2 B14467218 (2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde CAS No. 65950-20-1

(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde

Cat. No.: B14467218
CAS No.: 65950-20-1
M. Wt: 211.30 g/mol
InChI Key: MHJSKUYKWYRIBX-NSHDSACASA-N
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Description

(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a heptyl chain, a pyrrolidine ring, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a heptyl-substituted pyrrolidine with an oxidizing agent to introduce the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or platinum to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The heptyl chain can undergo substitution reactions with halogens or other electrophiles in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Heptyl-substituted pyrrolidine carboxylic acid.

    Reduction: Heptyl-substituted pyrrolidine alcohol.

    Substitution: Halogenated heptyl-substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. Additionally, the heptyl chain and pyrrolidine ring may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-Methyl-2-pyrrolidinyl acetic acid
  • (2S)-7-hydroxyflavanone
  • (2S)-naringenin

Uniqueness

(2S)-1-Heptyl-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific combination of a heptyl chain, pyrrolidine ring, and aldehyde group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the heptyl chain may enhance its lipophilicity and membrane permeability, while the aldehyde group provides a reactive site for covalent modifications.

Properties

CAS No.

65950-20-1

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

(2S)-1-heptyl-5-oxopyrrolidine-2-carbaldehyde

InChI

InChI=1S/C12H21NO2/c1-2-3-4-5-6-9-13-11(10-14)7-8-12(13)15/h10-11H,2-9H2,1H3/t11-/m0/s1

InChI Key

MHJSKUYKWYRIBX-NSHDSACASA-N

Isomeric SMILES

CCCCCCCN1[C@@H](CCC1=O)C=O

Canonical SMILES

CCCCCCCN1C(CCC1=O)C=O

Origin of Product

United States

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